molecular formula C11H16O5 B6416248 Diethyl 4-oxocyclopentane-1,2-dicarboxylate;  98% CAS No. 914637-96-0

Diethyl 4-oxocyclopentane-1,2-dicarboxylate; 98%

Cat. No. B6416248
CAS RN: 914637-96-0
M. Wt: 228.24 g/mol
InChI Key: GRPKMLGYFVVOJS-UHFFFAOYSA-N
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Description

Diethyl 4-oxocyclopentane-1,2-dicarboxylate is a chemical compound with the IUPAC name: dimethyl Rel- (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate . It is used as a building block in various applications in medical, environmental, and industrial research.


Molecular Structure Analysis

Diethyl 4-oxocyclopentane-1,2-dicarboxylate contains a total of 32 bonds; 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .

Scientific Research Applications

  • Synthesis Applications :

    • It's used as a starting material for synthesizing complex organic compounds. For instance, it was utilized in the synthesis of 2,5-dimethylcyclohept-4-enone, highlighting its role in creating bicyclic tosyloxy-ketone intermediates and its selective hydrolysis properties (Brown, Buchanan & O'Donnell, 1979).
  • Chemical Transformation Studies :

    • Research shows its transformation into novel compounds under certain conditions. For example, a study demonstrated its transformation into a novel tricyclic compound as a result of a cascade reaction in the presence of strong bases (Shutalev, Fesenko, Cheshkov & Goliguzov, 2008).
  • Structural Analysis :

    • The compound has been used in studies involving X-ray crystallography to determine molecular structures of reaction products. This underscores its utility in structural chemistry for understanding molecular conformations (Magerramov et al., 2013).
  • Role in Synthesizing Pharmaceuticals :

    • It's been involved in the synthesis of pharmaceutical intermediates, exemplifying its importance in drug development processes. This includes its role in synthesizing intermediates like 3-oxopentanedioate, which are crucial in drug synthesis (Yang-ling, 2008).
  • Antimicrobial Research :

    • The compound has been explored for its potential in creating antimicrobial agents. Research focusing on its derivatives indicates its potential utility in combating microbial resistance (Shoaib, 2019).

Safety and Hazards

Diethyl 4-oxocyclopentane-1,2-dicarboxylate has a Chemwatch Hazard Alert Code of 2 . Specific safety measures and hazards are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

diethyl 4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKMLGYFVVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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